
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of a long hydrocarbon chain (octadecane), a hydroxyl group at the 12th position, and a phenyl group attached to the sulfur atom. Esters are known for their pleasant odors and are widely used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most versatile method for the preparation of esters, including octadecanethioic acid, 12-hydroxy-, S-phenyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
In industrial settings, esters are often synthesized using flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of functional groups into a variety of organic compounds, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester can undergo several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the ester bond to form a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent.
Oxidation: Hydrogen peroxide in basic conditions is used for the Dakin oxidation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Oxidation: Benzenediol and carboxylate.
Wissenschaftliche Forschungsanwendungen
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octadecanethioic acid, 12-hydroxy-, S-phenyl ester involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, forming a tetrahedral intermediate that eventually breaks down to yield a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-: This compound is a fatty acid with a similar long hydrocarbon chain but lacks the ester functional group.
Ethyl acetate: A simple ester with a shorter hydrocarbon chain and different functional groups.
Uniqueness
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is unique due to its specific combination of functional groups, including the long hydrocarbon chain, hydroxyl group, and phenyl group attached to the sulfur atom. This unique structure imparts specific chemical and physical properties that differentiate it from other esters and fatty acids.
Eigenschaften
CAS-Nummer |
61049-79-4 |
|---|---|
Molekularformel |
C24H40O2S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
S-phenyl 12-hydroxyoctadecanethioate |
InChI |
InChI=1S/C24H40O2S/c1-2-3-4-12-17-22(25)18-13-9-7-5-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3 |
InChI-Schlüssel |
JCRCAKGKCHSAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
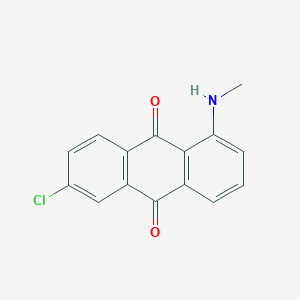
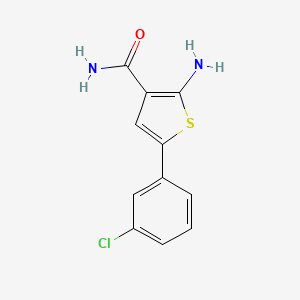

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
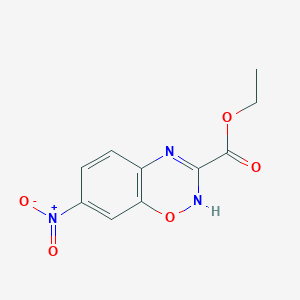
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)

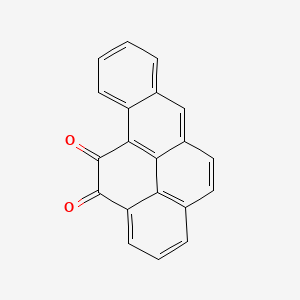

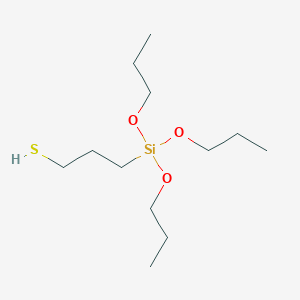
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)


